Methyl 2-chloro-4-methylbenzoate

Description

BenchChem offers high-quality Methyl 2-chloro-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

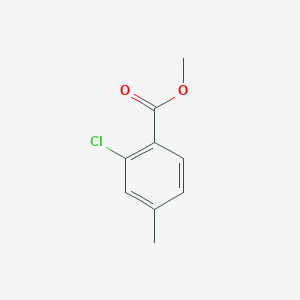

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-chloro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZFAIKANVMKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621589 | |

| Record name | Methyl 2-chloro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195318-63-9 | |

| Record name | Methyl 2-chloro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Physicochemical Profiling of Methyl 2-chloro-4-methylbenzoate

The following technical guide details the physicochemical profiling, synthesis, and handling of Methyl 2-chloro-4-methylbenzoate , a critical intermediate in the development of agrochemicals and pharmaceutical scaffolds.

Executive Summary & Chemical Identity

Methyl 2-chloro-4-methylbenzoate (C₉H₉ClO₂) is a halogenated aromatic ester primarily utilized as a building block in the synthesis of heterocyclic active pharmaceutical ingredients (APIs) and selective herbicides (e.g., sulcotrione precursors). Its structural motif—combining an ortho-chloro substituent with a para-methyl group relative to the ester—imparts unique steric and electronic properties that influence downstream nucleophilic substitutions and coupling reactions.

Core Identity Data

| Parameter | Technical Specification |

| IUPAC Name | Methyl 2-chloro-4-methylbenzoate |

| Common Synonyms | 2-Chloro-4-methylbenzoic acid methyl ester; Methyl 2-chloro-p-toluate |

| CAS Number | 195318-63-9 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| SMILES | COC(=O)C1=C(Cl)C=C(C)C=C1 |

| InChI Key | PJZFAIKANVMKKU-UHFFFAOYSA-N |

Physicochemical Properties

Note: The values below synthesize experimental observations from synthesis literature and predicted thermodynamic models where specific calorimetric data is proprietary.

Fundamental Constants

| Property | Value / Range | Condition / Note |

| Physical State | Viscous Liquid / Oil | Often observed as a "brown oil" post-synthesis [1][2]. |

| Melting Point | < 25 °C | Liquid at ambient temperature; may solidify at sub-zero temperatures. |

| Boiling Point | 112–115 °C | @ Reduced Pressure (approx. 5–7 mmHg) [Derived from isomer data]. |

| Density | ~1.18 – 1.22 g/cm³ | Predicted based on chlorinated benzoate analogs. |

| LogP (Octanol/Water) | 2.70 | Indicates moderate lipophilicity; low aqueous solubility. |

| Refractive Index | 1.52 – 1.54 | Estimated for liquid phase. |

| Flash Point | > 100 °C | Predicted; classify as combustible but not highly flammable. |

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, THF.

-

Insoluble: Water (hydrophobic).

-

Partitioning: The compound partitions strongly into organic layers during aqueous workups, requiring drying agents (e.g., Na₂SO₄) for isolation.

Spectral Characterization (Identification)

Rapid identification of Methyl 2-chloro-4-methylbenzoate is achieved via ¹H NMR and IR spectroscopy. The ortho-chloro group induces a characteristic downfield shift in the aromatic protons compared to non-halogenated analogs.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.75 | Doublet (d) | 1H | H-6 | Ortho to ester; deshielded by carbonyl. |

| 7.25 | Singlet (s) | 1H | H-3 | Ortho to Cl; meta to ester. |

| 7.10 | Doublet (d) | 1H | H-5 | Meta to Cl; ortho to methyl. |

| 3.90 | Singlet (s) | 3H | -OCH₃ | Methyl ester singlet (characteristic).[1] |

| 2.38 | Singlet (s) | 3H | Ar-CH₃ | Aromatic methyl group. |

Infrared (IR) Signature

-

C=O Stretch (Ester): Strong band at 1720–1735 cm⁻¹ .

-

C-O Stretch: Strong bands at 1250–1300 cm⁻¹ .

-

C-Cl Stretch: Weak/Medium band at 1050–1090 cm⁻¹ .

Synthesis & Purification Workflow

The most robust synthesis route involves the Fischer esterification of the corresponding acid. This method is preferred for its high yield and scalability.

Protocol: Acid-Catalyzed Esterification

Precursor: 2-Chloro-4-methylbenzoic acid (Solid).[2] Reagents: Methanol (excess), Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).

-

Activation: Dissolve 2-chloro-4-methylbenzoic acid in anhydrous Methanol.

-

Addition: Dropwise addition of Thionyl Chloride at 0°C (exothermic).

-

Reflux: Heat to reflux (65°C) for 3–6 hours. Monitor by TLC or HPLC.

-

Workup: Evaporate excess MeOH. Dilute residue with EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo to yield the product as a brown/amber oil.

Synthesis Logic Diagram

Caption: Figure 1. Standard acid-catalyzed esterification workflow for the synthesis of Methyl 2-chloro-4-methylbenzoate.

Handling, Stability & Safety

Signal Word: WARNING (Extrapolated from similar benzoate esters).

Hazard Statements (GHS)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Handling Protocol

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which induce hydrolysis back to the acid).

-

PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.

Solvent Selection Decision Tree

Caption: Figure 2. Solvent compatibility guide for formulation and experimental planning.

References

-

PubChem. (n.d.).[3] Methyl 2-chloro-4-methylbenzoate (Compound).[2] National Library of Medicine. Retrieved from [Link]

- Google Patents. (2009). Patent WO2009141398A1: Tricyclic nitrogen containing compounds. (Describes synthesis and isolation as brown oil).

Sources

An In-depth Technical Guide to Methyl 2-chloro-4-methylbenzoate: Synthesis, Characterization, and Applications in Drug Development

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of Methyl 2-chloro-4-methylbenzoate, a key chemical intermediate. As Senior Application Scientists, we aim to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower your research and development endeavors.

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 2-chloro-4-methylbenzoate, a substituted aromatic ester, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its strategic importance lies in the specific arrangement of its functional groups: a methyl ester, a chloro substituent, and a methyl group on the benzene ring. This unique combination offers a versatile platform for a variety of chemical transformations, making it a valuable starting material and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The chloro and methyl groups modulate the reactivity of the aromatic ring, while the methyl ester provides a handle for further functionalization, such as hydrolysis, amidation, or reduction.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of Methyl 2-chloro-4-methylbenzoate is fundamental for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2][3] |

| Appearance | Liquid | [1] |

| CAS Number | 195318-63-9 | [1][2] |

These properties are crucial for calculating molar equivalents in reactions, interpreting analytical data, and ensuring safe handling and storage.

Synthesis of Methyl 2-chloro-4-methylbenzoate: A Tale of Two Pathways

The synthesis of Methyl 2-chloro-4-methylbenzoate can be approached from two primary retrosynthetic pathways: the esterification of the corresponding carboxylic acid or the chlorination of the parent ester. The choice of pathway often depends on the availability and cost of the starting materials.

Pathway A: Fischer Esterification of 2-chloro-4-methylbenzoic Acid

This is a classic and widely used method for the preparation of esters. The reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[4][5][6]

Sources

- 1. Methyl 2-chloro-4-methylbenzoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-Chloro-2-methylbenzoate | C9H9ClO2 | CID 22349978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]

- 5. homework.study.com [homework.study.com]

- 6. personal.tcu.edu [personal.tcu.edu]

A Senior Application Scientist's In-depth Technical Guide to the Solubility of Methyl 2-chloro-4-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Solubility as a Cornerstone of Chemical Research

Physicochemical Profile of Methyl 2-chloro-4-methylbenzoate

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. Methyl 2-chloro-4-methylbenzoate is a substituted aromatic ester with the following key characteristics:

| Property | Value | Source |

| IUPAC Name | methyl 2-chloro-4-methylbenzoate | [1] |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Physical Form | Liquid | [2] |

| SMILES | CC1=CC(=C(C=C1)C(=O)OC)Cl | [1] |

| InChIKey | PJZFAIKANVMKKU-UHFFFAOYSA-N | [1] |

The structure of methyl 2-chloro-4-methylbenzoate, featuring a benzene ring substituted with a methyl group, a chlorine atom, and a methyl ester group, provides crucial clues to its solubility. The ester group introduces polarity and potential for dipole-dipole interactions, while the aromatic ring and the methyl group contribute to its nonpolar character. The presence of the chlorine atom further influences the molecule's polarity and electronic distribution.

Theoretical Framework: The Principles of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new intermolecular forces between the solute and solvent molecules.

For methyl 2-chloro-4-methylbenzoate, we can anticipate the following interactions:

-

Van der Waals forces: The nonpolar aromatic ring and methyl group will interact favorably with nonpolar solvents through London dispersion forces.

-

Dipole-dipole interactions: The polar ester group and the carbon-chlorine bond create a molecular dipole, allowing for interactions with polar solvents.

Based on its structure, methyl 2-chloro-4-methylbenzoate can be classified as a moderately polar compound. Therefore, it is expected to exhibit good solubility in a range of organic solvents, from nonpolar to polar aprotic and polar protic.

Predicted Solubility of Methyl 2-chloro-4-methylbenzoate in Common Organic Solvents

In the absence of direct experimental data, we can infer the solubility of methyl 2-chloro-4-methylbenzoate by examining the known solubility of a structurally similar compound, methyl benzoate. Methyl benzoate is described as being soluble in polar solvents like ethanol and acetone, and also having excellent solubility in non-polar solvents such as hexane, while being poorly soluble in water.[3][4]

Based on this, we can predict a similar solubility profile for methyl 2-chloro-4-methylbenzoate, with some modulation due to the presence of the chloro and additional methyl groups.

Table of Predicted Solubility:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The nonpolar aromatic ring and methyl groups will interact favorably with the nonpolar hexane molecules via van der Waals forces. |

| Toluene | Nonpolar (aromatic) | High | The aromatic nature of both the solute and solvent will lead to favorable π-π stacking interactions, in addition to van der Waals forces. |

| Diethyl Ether | Slightly Polar | High | The ether's slight polarity and ability to engage in dipole-dipole interactions, along with its nonpolar alkyl chains, make it a good solvent for moderately polar compounds. |

| Acetone | Polar Aprotic | High | The strong dipole of the carbonyl group in acetone will effectively solvate the polar ester and chloro groups of the solute. |

| Ethyl Acetate | Polar Aprotic | High | As an ester itself, ethyl acetate has similar polarity and intermolecular forces to the solute, making it an excellent solvent choice. |

| Methanol | Polar Protic | Moderate to High | Methanol can engage in dipole-dipole interactions and act as a hydrogen bond acceptor for the ester's carbonyl oxygen. Its small size allows it to effectively solvate the solute molecules. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, ethanol's polarity and hydrogen bonding capability will facilitate dissolution. |

| Water | Polar Protic | Low | The large nonpolar surface area of the molecule will likely lead to poor solubility in water, despite the presence of the polar ester group. The energy cost of disrupting the strong hydrogen bonding network of water would not be sufficiently compensated by the solute-water interactions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, experimental determination is essential. The following is a standard protocol for determining the solubility of a compound like methyl 2-chloro-4-methylbenzoate in an organic solvent.

Materials and Equipment

-

Methyl 2-chloro-4-methylbenzoate (solute)

-

Selected organic solvents (e.g., hexane, toluene, acetone, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or heating block

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of the Slurry: Accurately weigh an excess amount of methyl 2-chloro-4-methylbenzoate into a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Place the vial in a constant temperature bath and stir the slurry for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After the equilibration period, stop the stirring and allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the analytical range of the chosen detection method.

-

Analysis: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of methyl 2-chloro-4-methylbenzoate.

-

Calculation: Calculate the solubility of the compound in the solvent at the given temperature, expressed in units such as mg/mL or mol/L.

The Role of Solubility in Drug Development and Research

The solubility of a compound is a critical parameter at various stages of the drug development pipeline and in fundamental chemical research:

-

Synthesis and Purification: The choice of solvents for chemical reactions is often dictated by the solubility of the reactants and products. Furthermore, techniques like crystallization, which are essential for purification, rely on the differential solubility of the compound in a given solvent at different temperatures.[5]

-

Formulation Development: For a drug to be effective, it must be formulated in a dosage form that allows for its dissolution and absorption in the body. Poor aqueous solubility is a major challenge in drug development, often requiring advanced formulation strategies.

-

High-Throughput Screening: In early-stage drug discovery, compounds are often screened for biological activity in assays that require them to be in solution. Poor solubility can lead to false-negative results.

Conclusion and Future Perspectives

While direct experimental data on the solubility of methyl 2-chloro-4-methylbenzoate in organic solvents is currently scarce, a comprehensive understanding of its physicochemical properties and the fundamental principles of solubility allows for robust predictions of its behavior. The structural similarity to methyl benzoate suggests that it will be soluble in a wide range of common organic solvents. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a reliable method for its determination.

Future work in this area could involve the systematic experimental measurement of the solubility of methyl 2-chloro-4-methylbenzoate in a variety of solvents at different temperatures. This data would be invaluable for researchers working with this compound and could also serve as a dataset for the development and validation of in silico solubility prediction models.[6][7]

References

-

Solubility of Things. (n.d.). Methyl benzoate. Retrieved February 7, 2026, from [Link]

-

ACS Omega. (2026, January 15). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetoxy Carboxylic Acids. Retrieved February 7, 2026, from [Link]

-

AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved February 7, 2026, from [Link]

-

PMC - NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved February 7, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved February 7, 2026, from [Link]

-

MacEwan University. (2023, August 31). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

-

Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved February 7, 2026, from [Link]

-

ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved February 7, 2026, from [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved February 7, 2026, from [Link]

-

SpringerLink. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved February 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

-

PMC - NIH. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved February 7, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 7, 2026, from [Link]

-

CCDC. (n.d.). Guide for crystallization. Retrieved February 7, 2026, from [Link]

- Google Patents. (2005, May 11). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved February 7, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Solvent effects on chemical composition and optical properties of extracted secondary brown carbon constituents. Retrieved February 7, 2026, from [Link]

-

Oxford Academic. (n.d.). solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Retrieved February 7, 2026, from [Link]

-

East Tennessee State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved February 7, 2026, from [Link]

-

SciSpace. (2012, October 22). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved February 7, 2026, from [Link]

-

University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, September 20). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Retrieved February 7, 2026, from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

- 1. Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-chloro-4-methylbenzoate | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 2-chloro-4-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 2-chloro-4-methylbenzoate, a substituted aromatic ester of significant interest in synthetic chemistry and drug development. By dissecting the molecule's structural components and the electronic effects of its substituents, we will predict and interpret the key vibrational modes that characterize its IR spectrum. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize IR spectroscopy for structural elucidation and quality control. We will delve into the theoretical underpinnings of the expected spectral features, present a detailed experimental protocol for acquiring a high-quality spectrum, and provide a thorough interpretation of the principal absorption bands.

Introduction: The Role of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds, such as stretching and bending.[1] This absorption pattern is unique to each molecule, effectively creating a "molecular fingerprint" that can be used for identification and structural analysis.[1] For a complex molecule like Methyl 2-chloro-4-methylbenzoate, IR spectroscopy allows for the confident identification of its key functional groups and provides insights into the substitution pattern of its aromatic ring.

The utility of IR spectroscopy lies in its ability to correlate specific absorption bands with the presence of particular functional groups. For instance, the carbonyl group (C=O) of an ester exhibits a strong and characteristic absorption in a well-defined region of the spectrum. Similarly, the various vibrations of the aromatic ring and the stretches and bends of C-H, C-O, and C-Cl bonds all give rise to distinct signals. By analyzing the positions, intensities, and shapes of these bands, we can piece together the structural puzzle of the molecule.

Molecular Structure and Predicted Vibrational Modes

The structure of Methyl 2-chloro-4-methylbenzoate comprises a benzene ring substituted with a methyl ester group at position 1, a chlorine atom at position 2, and a methyl group at position 4. This specific arrangement of an electron-withdrawing group (chlorine) and electron-donating groups (methyl and methoxy) influences the electron distribution within the aromatic ring and, consequently, the vibrational frequencies of its bonds.

Molecular Structure of Methyl 2-chloro-4-methylbenzoate

Caption: A streamlined workflow for acquiring the IR spectrum of a liquid sample.

Results and Discussion: Interpretation of the IR Spectrum

The following table summarizes the predicted key absorption bands for Methyl 2-chloro-4-methylbenzoate, their corresponding vibrational modes, and the expected wavenumber ranges. These predictions are based on established correlation tables and data from structurally similar molecules.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group/Structural Unit |

| ~ 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |

| ~ 2960 - 2850 | Medium | C-H Stretch (asymmetric & symmetric) | Methyl Groups (-CH₃) |

| ~ 1725 - 1710 | Strong, Sharp | C=O Stretch | Aromatic Ester |

| ~ 1610, 1580, 1480 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~ 1450 | Medium | C-H Bend (asymmetric) | Methyl Groups (-CH₃) |

| ~ 1380 | Medium | C-H Bend (symmetric) | Methyl Groups (-CH₃) |

| ~ 1300 - 1250 | Strong | C-O Stretch (asymmetric) | Ester |

| ~ 1150 - 1100 | Strong | C-O Stretch (symmetric) | Ester |

| ~ 850 - 800 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Aromatic Ring |

| ~ 750 - 650 | Medium to Strong | C-Cl Stretch | Aryl Chloride |

4.1. The Carbonyl (C=O) Stretching Vibration

The most intense and readily identifiable peak in the spectrum will be the carbonyl stretch of the ester group. For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹. [1]The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to a saturated ester. The presence of both an electron-donating methyl group and an electron-withdrawing chloro group on the ring will have competing effects on the exact position of this peak, but it is expected to remain within the characteristic range for aromatic esters.

4.2. C-O Stretching Vibrations

Aromatic esters exhibit two strong C-O stretching bands. [1]The asymmetric C-O stretch is typically found between 1310-1250 cm⁻¹, while the symmetric stretch appears in the 1130-1100 cm⁻¹ region. [1]The presence of both of these strong absorptions is a definitive indicator of the ester functionality.

4.3. Aromatic Ring Vibrations

The C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. For Methyl 2-chloro-4-methylbenzoate, we expect to see absorptions around 1610, 1580, and 1480 cm⁻¹. The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range. [2] 4.4. C-H Stretching and Bending Vibrations

The spectrum will show C-H stretching vibrations from both the aromatic ring and the methyl groups. The aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretches from the two methyl groups (one on the ring and one in the ester) will be observed just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region. In the fingerprint region, characteristic C-H bending (scissoring and rocking) vibrations for the methyl groups will be present around 1450 cm⁻¹ and 1380 cm⁻¹.

4.5. The C-Cl Stretching Vibration

The C-Cl stretching vibration for an aryl chloride gives rise to a medium to strong absorption in the 750-650 cm⁻¹ range. This band can sometimes be obscured by other absorptions in the fingerprint region, but its presence would provide further confirmation of the molecular structure.

Conclusion

The infrared spectrum of Methyl 2-chloro-4-methylbenzoate is rich with information that allows for its unambiguous identification and structural confirmation. By systematically analyzing the key absorption bands corresponding to the ester, aromatic, and haloalkane functionalities, a detailed picture of the molecule's vibrational characteristics emerges. The strong C=O and C-O stretches confirm the presence of the methyl ester group, while the pattern of aromatic C=C and C-H vibrations provides evidence for the 1,2,4-trisubstituted benzene ring. The presence of C-H stretches from the methyl groups and the C-Cl stretch further corroborates the assigned structure. This guide provides a robust framework for the interpretation of the IR spectrum of this and structurally related molecules, underscoring the indispensable role of infrared spectroscopy in modern chemical analysis.

References

- Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate.

-

Proprep. What does the methyl benzoate IR spectrum reveal? Retrieved from [Link]

-

Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. Retrieved from [Link]

- Xie, M., Liu, Y., & Deng, Z. (2000). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-821.

-

Doc Brown's Chemistry. Infrared spectrum of chlorobenzene. Retrieved from [Link]

-

Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. Superposition of IR spectra for pure methyl benzoate and organic phase... Retrieved from [Link]

-

National Institute of Standards and Technology. Methyl 2-chloro-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Retrieved from [Link]

-

PubChem. Methyl 4-Chloro-2-methylbenzoate. Retrieved from [Link]

-

ResearchGate. Substituent effects on aromatic interactions in water. Retrieved from [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]

-

PubChem. Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]

-

ResearchGate. (PDF) 2-Chlorophenyl 4-methylbenzoate. Retrieved from [Link]

-

ACS Publications. RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. Retrieved from [Link]

-

PubChem. Methyl 4-chlorobenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Purity specifications for Methyl 2-chloro-4-methylbenzoate

Title: Critical Quality Attributes and Purity Specifications for Methyl 2-chloro-4-methylbenzoate: A Technical Guide for Pharmaceutical Intermediates

Part 1: Executive Technical Summary

Methyl 2-chloro-4-methylbenzoate (CAS: 195318-63-9) serves as a pivotal electrophilic building block in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its structural integrity—specifically the positioning of the chlorine atom ortho to the ester and the methyl group para to the ester—dictates its reactivity in downstream nucleophilic substitutions and transition-metal-catalyzed cross-couplings.

For drug development professionals, the purity of this intermediate is not merely a compliance metric but a determinant of synthetic yield and catalytic efficiency. Impurities such as the free acid (2-chloro-4-methylbenzoic acid) can poison palladium catalysts, while regioisomers can lead to inseparable impurities in late-stage synthesis.

This guide defines the "Gold Standard" specifications, analytical protocols, and remediation strategies required to qualify this material for GMP and GLP environments.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before establishing specifications, we must define the material's baseline characteristics.

| Attribute | Specification Data |

| Chemical Name | Methyl 2-chloro-4-methylbenzoate |

| CAS Registry Number | 195318-63-9 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Physical State | Viscous liquid or low-melting solid (approx.[1][2] MP ~28-32°C) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |

| Key Reactivity | Ester hydrolysis, Pd-catalyzed coupling (Cl-site), Benzylic oxidation |

Part 3: Impurity Genealogy & Control Strategy[7]

Understanding the origin of impurities allows for proactive control. The synthesis typically involves the esterification of 2-chloro-4-methylbenzoic acid or the chlorination of methyl p-toluate.

Synthesis & Impurity Workflow (DOT Diagram)

The following diagram illustrates the genesis of critical impurities during the standard Fischer Esterification route.

Figure 1: Impurity genealogy in the synthesis of Methyl 2-chloro-4-methylbenzoate.

Part 4: Specification Architecture (The "Gold Standard")

The following specifications are recommended for use in early-phase drug development (Pre-clinical to Phase 1).

| Test Attribute | Method | Acceptance Criteria | Scientific Rationale |

| Appearance | Visual | Colorless to pale yellow liquid/solid | Darkening indicates oxidation or polymerization. |

| Identification | H-NMR / IR | Conforms to Structure | Confirms the methyl ester (3.9 ppm) and aromatic substitution pattern. |

| Assay (Purity) | GC-FID | ≥ 98.0% (Area %) | High purity required to prevent stoichiometry errors in coupling reactions. |

| Impurity A (Free Acid) | HPLC-UV | ≤ 1.0% | Free carboxylic acids can deactivate base-sensitive catalysts in next steps. |

| Impurity B (Isomers) | GC-FID | ≤ 0.5% | Regioisomers (e.g., 3-chloro) are difficult to separate after downstream coupling. |

| Water Content | Karl Fischer | ≤ 0.2% w/w | Water promotes hydrolysis back to the acid impurity. |

| Residue on Ignition | Gravimetric | ≤ 0.1% | Controls inorganic salts (catalyst residues like Na2SO4). |

| Residual Solvents | GC-Headspace | < ICH Q3C Limits | MeOH (<3000 ppm), DCM (<600 ppm). |

Part 5: Analytical Methodologies

To ensure the specifications above are met, the following self-validating protocols should be employed.

Primary Assay: GC-FID Protocol

Gas Chromatography is the preferred method for assaying the ester due to its volatility and the ability to separate structural isomers.

-

Column: DB-5 or ZB-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30m x 0.25mm ID, 0.25µm film.

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Inlet: Split mode (50:1), 250°C.

-

Detector: FID @ 300°C.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 15°C/min to 280°C.

-

Hold 5 min.

-

-

System Suitability (SST):

-

Tailing factor: 0.8 – 1.2.

-

Resolution (Main peak vs. nearest isomer): > 1.5.

-

Acid Impurity Tracking: HPLC-UV Protocol

GC is often unsuitable for the free acid precursor (2-chloro-4-methylbenzoic acid) due to peak tailing and dimerization. Reverse-phase HPLC is required.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, sharpening the peak).

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV @ 235 nm (Benzoate absorption max).

Analytical Decision Logic (DOT Diagram)

Figure 2: Analytical workflow for lot release.

Part 6: Remediation & Storage Strategies

If a batch fails specifications (Out of Spec - OOS), the following remediation steps are chemically sound based on the impurity profile.

High Acid Content (>1.0%)

-

Cause: Incomplete esterification or hydrolysis during storage.

-

Fix: Dissolve in Ethyl Acetate and wash with saturated Sodium Bicarbonate (NaHCO₃). The free acid will deprotonate and move to the aqueous layer; the ester remains in the organic layer. Dry over MgSO₄ and concentrate.

High Moisture (>0.2%)

-

Cause: Hygroscopic nature of impurities or poor seal.

-

Fix: Azeotropic distillation with Toluene or drying under high vacuum over P₂O₅.

Storage Protocols

-

Temperature: 2-8°C (Refrigerated). While stable at room temperature, lower temps retard hydrolysis.

-

Atmosphere: Store under Nitrogen or Argon blanket to prevent moisture ingress.

-

Container: Amber glass (protects from light-induced radical chlorination changes) with Teflon-lined caps.

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22019481, Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]

-

Sielc Technologies. HPLC Analysis of Methyl Benzoate Derivatives. Retrieved from [Link]

Sources

- 1. Methyl 4-Chloro-2-methylbenzoate | C9H9ClO2 | CID 22349978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl benzoate | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

High-Efficiency Heck Coupling of Sterically Hindered Aryl Chlorides

Application Note: Protocols for Methyl 2-chloro-4-methylbenzoate

Executive Summary

This guide details the optimization and execution of the Heck-Mizoroki reaction for Methyl 2-chloro-4-methylbenzoate . This substrate presents a "perfect storm" of synthetic challenges: a strong C-Cl bond (high bond dissociation energy) coupled with significant steric hindrance from the ortho-ester functionality.

Standard protocols utilizing

Mechanistic Analysis & Substrate Assessment[1][2]

2.1 The Substrate Challenge

The target molecule, Methyl 2-chloro-4-methylbenzoate, possesses distinct structural features that dictate reaction conditions:

-

Leaving Group (Cl): Aryl chlorides possess a bond strength of ~96 kcal/mol, significantly higher than bromides or iodides. Oxidative addition is the rate-limiting step (RLS).

-

Ortho-Substitution (Sterics): The methyl ester at the C1 position creates steric bulk immediately adjacent to the C2-chlorine. This hinders the approach of the Palladium center.

-

Electronic Environment: While the ester is an Electron Withdrawing Group (EWG) which typically activates the ring for oxidative addition, the para-methyl group (C4) is a weak electron donor. The net effect is a moderately activated chloride that is kinetically inhibited by sterics.

2.2 The Catalytic Solution

To overcome the activation energy barrier, the ligand must be:

-

Electron-Rich (Strong

-donor): To increase electron density on the Pd center, facilitating the cleavage of the strong C-Cl bond. -

Sterically Bulky (Large Cone Angle): To favor the formation of the unsaturated

species (12-electron complex) rather than the inactive

2.3 Mechanistic Pathway (Graphviz)

Figure 1: The Catalytic Cycle. The red zone indicates the oxidative addition of the Ar-Cl bond, which requires electron-rich ligands like

Optimization Matrix

The following parameters have been screened for ortho-substituted aryl chlorides.

| Parameter | Standard (Avoid) | Recommended (High Performance) | Rationale |

| Catalyst Source | |||

| Ligand | |||

| Base | Hunig's base ( | ||

| Solvent | THF, Ethanol | 1,4-Dioxane or DMF | High boiling points required ( |

| Temperature | High thermal energy is mandatory to break the C-Cl bond. |

Experimental Protocols

Protocol A: The "Fu Conditions" (High Reactivity)

Best for difficult substrates where conversion is the primary issue. Uses the air-stable phosphonium salt precursor for tri-tert-butylphosphine.

Reagents:

-

Substrate: Methyl 2-chloro-4-methylbenzoate (1.0 equiv)

-

Coupling Partner: Alkene (e.g., n-Butyl acrylate, Styrene) (1.2 equiv)

-

Catalyst:

(1.5 mol%) -

Ligand:

(6 mol%) -

Base:

(N,N-Dicyclohexylmethylamine) (1.2 equiv) -

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a reaction vial/flask equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x).

-

Solids Addition: Under Argon counter-flow, add

, -

Liquids Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Base & Alkene: Add

and the alkene coupling partner via syringe. -

Reaction: Seal the vessel. Heat to 110°C for 12–24 hours.

-

Note: The solution typically turns from dark purple/red to orange/brown.

-

-

Workup: Cool to room temperature. Dilute with diethyl ether. Filter through a pad of silica gel or Celite to remove Pd black. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: The "Buchwald Conditions" (Scalability)

Best for scale-up and general ease of handling. SPhos is highly stable.

Reagents:

-

Substrate: Methyl 2-chloro-4-methylbenzoate (1.0 equiv)

-

Catalyst:

(2 mol%) -

Ligand: SPhos (4-5 mol%)

-

Base:

(Tribasic Potassium Phosphate, anhydrous) (2.0 equiv) -

Solvent: Toluene or n-Butanol (if solubility is an issue).

Step-by-Step Workflow:

-

Premix: In the reaction vessel, combine

, SPhos, and the aryl chloride. -

Solvent: Add Toluene (degassed). Stir for 5 mins at RT to allow ligand complexation (solution turns yellow/orange).

-

Activation: Add the alkene and the solid base

. -

Heating: Heat to 100°C for 16 hours.

-

Workup: Dilute with water and EtOAc. Wash organic layer with brine. Dry over

.

Experimental Workflow Visualization

Figure 2: Operational workflow for the Heck coupling of sterically hindered chlorides.

Troubleshooting & Critical Controls

| Observation | Diagnosis | Corrective Action |

| "Pd Black" Formation | Catalyst decomposition (precipitation of inactive Pd metal). | Ligand concentration is too low or ligand is oxidized. Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict oxygen-free conditions. |

| No Reaction (<5% Conv) | Oxidative addition failure. | Switch to Protocol A ( |

| Regioisomer Mix | Electronic vs. Steric conflict during insertion. | If using electron-rich alkenes (e.g., vinyl ethers), switch to bidentate ligands (e.g., dppp) or add Ag salts (cationic pathway) to enforce regiocontrol, though this is difficult with chlorides. |

| Ester Hydrolysis | Base-mediated hydrolysis. | Avoid hydroxide bases. Stick to |

References

-

Littke, A. F., & Fu, G. C. (2001).[1] A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.[1] Journal of the American Chemical Society.[1] [Link]

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (Foundational work on SPhos/XPhos ligands applicable to Heck). Journal of the American Chemical Society.[1] [Link]

-

Herrmann, W. A., et al. (1995). Palladacycles as Structurally Defined Catalysts for the Heck Reaction of Aryl Halides. Angewandte Chemie International Edition.[1] [Link]

-

Organic Chemistry Portal. Heck Reaction Protocols and Mechanism.[Link]

Sources

Laboratory scale synthesis protocol for Methyl 2-chloro-4-methylbenzoate

Application Note: Laboratory Scale Synthesis of Methyl 2-chloro-4-methylbenzoate

Abstract & Strategic Overview

This protocol details the high-efficiency synthesis of Methyl 2-chloro-4-methylbenzoate (CAS: 195318-63-9), a critical intermediate in the development of agrochemicals and pharmaceuticals. While Fischer esterification (acid-catalyzed) is a common textbook method, it is equilibrium-limited. This guide utilizes an Acyl Chloride Activation Strategy mediated by Thionyl Chloride (

Why this route?

-

Irreversibility: The formation of the intermediate acid chloride drives the reaction to completion, unlike reversible acid-catalyzed esterification.

-

Purification Efficiency: The byproducts (

and -

Scalability: This protocol is robust for scales ranging from 1g to 100g with minimal modification.

Reaction Scheme & Mechanism

The synthesis proceeds via the in-situ generation of 2-chloro-4-methylbenzoyl chloride, which is immediately trapped by methanol to form the ester.

Figure 1: Reaction pathway via acyl chloride activation.

Materials & Equipment

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 2-Chloro-4-methylbenzoic acid | 170.59 | 1.0 | Solid | Limiting Reagent |

| Thionyl Chloride ( | 118.97 | 1.5 - 2.0 | 1.638 | Activating Agent |

| Methanol (anhydrous) | 32.04 | Excess (Solvent) | 0.792 | Nucleophile/Solvent |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.325 | Co-solvent (Optional) |

Equipment:

-

Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF).

-

Temperature Control: Oil bath with magnetic stirrer; Ice-water bath for addition.

-

Condenser: Reflux condenser with a drying tube (

or -

Scrubber: Gas trap (NaOH solution) to neutralize evolved

and

Detailed Experimental Protocol

Scale: Based on 10.0 g (58.6 mmol) of starting acid.

Phase 1: Setup and Activation (0 - 1 Hour)

-

System Preparation: Oven-dry all glassware. Assemble the 3-neck flask with a stir bar, reflux condenser, and addition funnel. Connect the top of the condenser to the gas scrubber.

-

Charging: Add 2-Chloro-4-methylbenzoic acid (10.0 g, 58.6 mmol) to the flask.

-

Solvent Addition: Add Methanol (50 mL) . The solid may not dissolve completely at this stage; this is normal.

-

Note: Some protocols use pure MeOH; others use DCM as a co-solvent. Pure MeOH is sufficient here, acting as both solvent and reagent.

-

-

Cooling: Place the flask in an ice-water bath (0°C) . Stir for 10 minutes.

Phase 2: Reagent Addition (1 - 2 Hours)

-

Controlled Addition: Add Thionyl Chloride (8.5 mL, ~117 mmol, 2.0 equiv) dropwise via the addition funnel over 30-45 minutes.

-

Critical: The reaction is exothermic and evolves gas (

). Maintain temperature <10°C during addition to prevent vigorous boiling.

-

-

Transition: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. The solution should become clear as the acid chloride forms and reacts.

Phase 3: Reflux and Completion (3 - 6 Hours)

-

Reflux: Heat the oil bath to 65-70°C and reflux the mixture for 3-5 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. The starting acid spot (

) should disappear, replaced by the less polar ester spot (

Phase 4: Workup and Isolation

-

Concentration: Cool the mixture to RT. Remove excess Methanol and

using a rotary evaporator under reduced pressure.-

Safety: The distillate contains

and

-

-

Neutralization: Dissolve the residue in Ethyl Acetate (100 mL) . Wash the organic layer carefully with Saturated

solution (2 x 50 mL) .-

Caution:

evolution will occur.[1] Vent the separatory funnel frequently.

-

-

Washing: Wash with Brine (50 mL) .

-

Drying: Dry the organic layer over anhydrous

or

Phase 5: Purification

-

Crude Yield: Typically >95% as a pale yellow oil or low-melting solid.

-

Final Purification: If high purity (>99%) is required for biological assays, purify via:

-

Vacuum Distillation: High boiling point (est. >220°C at atm; distill at ~110-120°C @ 1-2 mmHg).

-

Silica Gel Column: Elute with Hexane:EtOAc (95:5 to 90:10).

-

Characterization Data (Expected)

| Technique | Expected Signal / Value | Assignment |

| Appearance | Colorless to pale yellow liquid/solid | - |

| H-6 (Ortho to Ester) | ||

| H-3 (Ortho to Cl/Me) | ||

| H-5 (Meta to Ester) | ||

| MS (ESI/GC) | m/z = 184.03 | Molecular Ion |

Note: Chemical shifts are predicted based on 2,4-disubstituted benzoate standards [1][2].

Safety & Hazards (MSDS Summary)

-

Thionyl Chloride: Highly corrosive; reacts violently with water to release

and -

2-Chloro-4-methylbenzoic Acid: Causes skin irritation and serious eye damage.[2]

-

Methanol: Flammable liquid and vapor; toxic if swallowed or inhaled.

References

-

National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 22019481, Methyl 2-chloro-4-methylbenzoate. Retrieved October 26, 2023 from [Link]

- Cohen, J. B., & Dudley, H. W. (1910). The chlorination of the chlorobenzoic acids. Journal of the Chemical Society, Transactions, 97, 1732-1751.

Sources

- 1. Methyl 2-methylbenzoate(89-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-chloro-4-methylbenzoate as a building block in organic chemistry

CAS: 75375-87-2 | Formula: C9H9ClO2 | MW: 184.62 g/mol

Executive Summary & Strategic Utility

Methyl 2-chloro-4-methylbenzoate is a trisubstituted benzene scaffold serving as a high-value intermediate in the synthesis of biaryl pharmaceuticals (kinase inhibitors) and agrochemicals (HPPD inhibitors like Tembotrione).

Its utility stems from its orthogonal reactivity profile :

-

C-2 Chlorine (Aryl Halide): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), albeit sterically hindered and requiring activated catalysts.

-

C-4 Methyl (Benzylic): Susceptible to radical halogenation, allowing conversion to aldehydes, amines, or heterocycles.

-

C-1 Ester: A masked carboxylic acid, stable under radical conditions but modifiable via hydrolysis or amidation.

This guide provides validated protocols for manipulating these three sites, addressing the specific steric and electronic challenges posed by the ortho-chloro substituent.

Divergent Synthesis Workflow

The following diagram illustrates the strategic pathways accessible from this building block.

Figure 1: Divergent synthetic pathways. Blue paths utilize the aryl chloride; Red paths utilize the benzylic methyl; Green paths utilize the ester.

Module A: The Aryl Chloride Handle (Suzuki-Miyaura Coupling)

Challenge: The chlorine atom at C-2 is less reactive than bromine/iodine (stronger C-Cl bond) and is sterically crowded by the adjacent methyl ester. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate oxidative addition.

Protocol 1: Suzuki Coupling with Aryl Boronic Acids

Target: Synthesis of Methyl 4-methyl-2-(aryl)benzoate.

| Component | Role | Specifications |

| Substrate | Electrophile | Methyl 2-chloro-4-methylbenzoate (1.0 equiv) |

| Boronic Acid | Nucleophile | Ar-B(OH)₂ (1.2–1.5 equiv) |

| Catalyst | Pd Source | Pd(dppf)Cl₂·DCM (3–5 mol%) OR Pd₂(dba)₃ + SPhos |

| Base | Activator | K₂CO₃ or K₃PO₄ (3.0 equiv) |

| Solvent | Medium | 1,4-Dioxane : Water (4:1 ratio) |

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Catalyst Addition: Add the Palladium catalyst rapidly under positive inert gas pressure.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the mixture to 90–100°C for 12–16 hours. Note: Aryl chlorides require higher temperatures than bromides.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (Rf ~0.6) should disappear.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Critical Insight: If the reaction is sluggish, switch to XPhos Pd G2 precatalyst. The bulky XPhos ligand prevents catalyst deactivation and accelerates oxidative addition into the hindered C-Cl bond.

Module B: The Benzylic Methyl Handle (Radical Bromination)

Challenge: Avoiding ring chlorination or hydrolysis of the ester. Solution: Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) in non-polar solvent.[1]

Protocol 2: Synthesis of Methyl 2-chloro-4-(bromomethyl)benzoate

Target: Intermediate for ethers, amines, or further chain extension.

| Reagent | Equiv | Notes |

| Methyl 2-chloro-4-methylbenzoate | 1.0 | Dissolved in CCl₄ or Trifluorotoluene (PhCF₃) |

| N-Bromosuccinimide (NBS) | 1.05 | Recrystallize NBS before use to remove HBr |

| AIBN or Benzoyl Peroxide | 0.1 | Radical Initiator |

Step-by-Step Methodology:

-

Setup: Dissolve substrate in anhydrous PhCF₃ (Green alternative to CCl₄) (0.2 M concentration).

-

Addition: Add NBS and Initiator.

-

Activation: Heat to reflux (approx. 80–100°C). A visible color change (orange to pale yellow) often indicates the initiation of the radical chain.

-

Duration: Reflux for 4–6 hours. Caution: Over-reaction leads to dibromomethyl species.

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.

-

Isolation: Concentrate the filtrate. The product is often lachrymatory (tear-inducing); handle in a fume hood.

-

Storage: Use immediately or store at -20°C under Argon.

Module C: The Ester Handle (Hydrolysis)

Challenge: The ortho-chloro group provides steric protection to the ester carbonyl, making hydrolysis slower than in para-substituted analogs. Solution: Use Lithium Hydroxide (smaller cation) and elevated temperatures.

Protocol 3: Saponification to 2-chloro-4-methylbenzoic acid

-

Dissolution: Dissolve Methyl 2-chloro-4-methylbenzoate (1.0 equiv) in THF:MeOH:H₂O (3:1:1).

-

Base Addition: Add LiOH·H₂O (3.0 equiv).

-

Reaction: Stir at 50°C for 4–8 hours. (RT is often insufficient due to steric hindrance).

-

Quench: Concentrate to remove organics. Acidify the aqueous residue with 1M HCl to pH 2.

-

Isolation: The acid will precipitate as a white solid. Filter and dry.[2]

Mechanistic Visualization: Pd-Catalyzed Cross-Coupling

The following diagram details the catalytic cycle for the Suzuki coupling, highlighting the critical Oxidative Addition step which is the rate-determining step (RDS) for this aryl chloride.

Figure 2: Catalytic cycle.[3] For aryl chlorides, the Oxidative Addition (Red) is energetically demanding, requiring electron-rich ligands.

References

-

Synthesis of 2-chloro-4-methylsulfonylbenzoic acid (Analogous Chemistry)

- Patent: CN102627591B. "Preparation method of 2-chloro-4-methylsulfonylbenzoic acid."

-

Source:

-

Suzuki-Miyaura Coupling of Sterically Hindered Esters

- Title: Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.

- Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.

-

URL:[Link]

-

Benzylic Bromination Protocols (NBS)

-

General Suzuki Coupling Mechanism & Conditions

-

Preparation of Methyl 4-(aminomethyl)benzoate (Related Amidation)

- P

-

Source:

Sources

Technical Support Center: Methyl 2-chloro-4-methylbenzoate Purification

The following technical guide addresses the purification and recrystallization of Methyl 2-chloro-4-methylbenzoate (CAS: 195318-63-9 / Derivative of CAS 7697-25-8).

This compound often presents as a low-melting solid or viscous oil at room temperature (estimated MP range: 30–50°C depending on purity), making standard recrystallization challenging. The guide below prioritizes phase-control techniques to prevent "oiling out."

Subject: Optimization of Crystallization Protocols for Halogenated Benzoate Esters Ticket ID: TECH-CRYST-MCMB-001 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Pre-Purification Assessment

Before attempting recrystallization, you must characterize the physical state of your crude material. This molecule lies on the thermodynamic border between solid and liquid at standard laboratory conditions.

| Parameter | Specification / Observation | Action Required |

| Physical State | Viscous Oil or Waxy Solid | If oil, perform Pre-Crystallization Wash (Section 2). |

| Melting Point | ~30–50°C (Estimated) | If <30°C, use Method B (Low-Temp). |

| Major Impurity | 2-chloro-4-methylbenzoic acid | Detect via TLC (Acid drags on silica). Must be removed before crystallization. |

| Solubility | High in EtOAc, DCM, MeOH | Do not use these as single solvents for crystallization. |

Decision Logic: Purification Workflow

The following flowchart outlines the critical decision path to avoid yield loss.

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude ester.

Critical Pre-Requisite: The "Acid Wash"

Issue: Recrystallization cannot easily separate the ester product from its precursor acid (2-chloro-4-methylbenzoic acid) due to hydrogen bonding dimerization. Solution: Chemical separation must precede physical separation.

Protocol:

-

Dissolve crude ester in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Wash organic layer 2× with Sat. NaHCO₃ (Sodium Bicarbonate).

-

Wash 1× with Brine .

-

Dry over anhydrous MgSO₄ , filter, and concentrate fully to an oil/solid.

-

Proceed to Recrystallization.

Recrystallization Protocols

Method A: The "Anti-Solvent" Drop (Methanol/Water)

Best for: Solid crude material with high melting points (>35°C).

Theory: Methyl benzoates are highly soluble in methanol but insoluble in water. Gradual addition of water increases polarity, forcing the hydrophobic ester to organize into a lattice.

-

Dissolution: Place 1.0 g of crude solid in an Erlenmeyer flask. Add Methanol (MeOH) dropwise at room temperature (or slight warming to 40°C) until just dissolved.

-

Note: Avoid boiling methanol; the ester's MP is low, and you risk melting it into an oil rather than dissolving it.

-

-

Precipitation: While stirring rapidly, add cold distilled water dropwise.

-

Stop point: When a persistent turbidity (cloudiness) appears.

-

-

Redissolution: Add 1-2 drops of MeOH to clear the turbidity.

-

Crystallization: Cover and place in the fridge (4°C) for 12 hours.

-

Harvest: Filter the white needles/plates. Wash with cold 10% MeOH/Water.

Method B: Cryogenic Hydrocarbon Crystallization

Best for: Low-melting solids or oils that refuse to solidify.

Theory: Non-polar solvents like Pentane have very low solvation power for polar esters at low temperatures. This method uses thermal shock to force lattice formation.

-

Solvent Choice: Use n-Pentane (preferred) or n-Hexane .

-

Dissolution: Dissolve crude in the minimum amount of Pentane at room temperature.

-

Ratio: Approx 2–3 mL per gram.

-

-

Seeding: If available, add a seed crystal. If not, scratch the glass side with a spatula.

-

Deep Freeze: Seal the flask tightly (parafilm) and place immediately into a -20°C freezer .

-

Observation: Leave undisturbed for 24 hours. The ester should crystallize as heavy prisms.

-

Filtration: CRITICAL: Filter inside a cold room or use a chilled funnel. If the crystals warm up, they may melt back into the solvent.

Troubleshooting & FAQs

Q1: My product "oiled out" (formed a liquid blob) instead of crystals. What happened?

Diagnosis: This is the most common failure mode for low-melting methyl benzoates. It occurs when the temperature exceeds the melting point of the solvated product before saturation is reached, or if the anti-solvent (water) was added too fast. Corrective Action:

-

Re-heat: Warm the mixture until the oil dissolves (if using MeOH/Water).

-

Seed: Cool to exactly 30°C. Add a seed crystal.

-

Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

-

Switch Methods: If oiling persists in MeOH/Water, switch to Method B (Pentane/-20°C) . Hydrocarbons are less prone to causing oiling in esters than aqueous mixtures.

Q2: The crystals are yellow/brown. How do I fix color?

Diagnosis: Presence of oxidized chlorinated by-products or polymerized impurities. Corrective Action:

-

Perform a Charcoal Filtration step.

-

Dissolve crude in hot EtOAc.

-

Add Activated Carbon (5 wt%). Stir for 10 mins.

-

Filter through a Celite pad.

-

Evaporate and proceed to Method A or B.

Q3: Can I just distill it?

Answer: Yes, and often you should. If the MP is <35°C, vacuum distillation is superior to recrystallization.

-

Conditions: High vacuum (<1 mmHg) is required.

-

Expected BP: Methyl benzoates typically boil >200°C at atm, but ~80–100°C at 0.5 mmHg.

-

Warning: Ensure the "Acid Wash" (Section 2) is done before distillation. Distilling in the presence of acid traces can catalyze transesterification or decomposition.

References

-

ChemicalBook. (2025). 2-Chloro-4-methylbenzoic acid Properties and Synthesis.Link

-

PubChem. (2025).[5] Methyl 2-chloro-4-methylbenzoate Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Methyl 4-chlorobenzoate Product Specification (Analogous structural data).Link

-

The Good Scents Company. (2025).[5] Methyl 4-methylbenzoate Physical Properties.[5][6]Link

-

Google Patents. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid (Synthesis context). CN102627591B. Link

Sources

- 1. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 2. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 4. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 5. Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL 2-CHLORO-4-NITROBENZOATE | 13324-11-3 [chemicalbook.com]

Technical Support Center: Chlorination of Methyl 4-Methylbenzoate

Topic: Side Reactions & Process Optimization Document ID: TSC-M4MB-CL-001 Audience: Process Chemists, R&D Scientists, Drug Development Engineers

Executive Summary & Reaction Context

The Objective: Selective synthesis of Methyl 4-(chloromethyl)benzoate (M4CMB) via the free-radical chlorination of Methyl 4-methylbenzoate (M4MB).

The Challenge: This reaction is a competition between selectivity (mono-chlorination vs. poly-chlorination) and regioselectivity (side-chain vs. nuclear chlorination). Achieving high purity requires strict control over conversion rates, catalyst purity, and photon flux (if photo-initiated).

The following guide synthesizes industrial patent data and mechanistic principles to troubleshoot common failure modes.

Core Reaction Pathways

The diagram below illustrates the divergent pathways determined by reaction conditions (Radical vs. Ionic).

Figure 1: Reaction network showing the competition between the desired radical pathway (blue) and undesired over-chlorination or ionic pathways (red).

Troubleshooting Guide (Q&A)

Issue 1: High Levels of Dichloromethyl Impurity

User Report: "My GC trace shows 15% of the di-chloro impurity (Methyl 4-(dichloromethyl)benzoate). I need <2%."

Technical Diagnosis:

This is a classic consecutive reaction kinetics issue. The rate constant for the second chlorination (

-

Root Cause: Conversion of the starting material (M4MB) was pushed too high (>80%).

-

Mechanism: As the concentration of the mono-chloro product increases, it statistically competes with the starting material for chlorine radicals.

Corrective Action:

-

Limit Conversion: Stop the reaction at 30–40% conversion of M4MB.

-

Why? At 30% conversion, the ratio of Mono:Di product is maximized (typically >95:5).

-

-

Recycle Strategy: The unreacted M4MB must be separated via vacuum distillation and recycled. This is the standard industrial protocol to ensure high yield.

-

Dilution (Optional): If using a solvent (e.g., Chlorobenzene or EDC), increasing dilution can statistically favor mono-chlorination, though this lowers throughput.

Issue 2: Presence of Ring-Chlorinated By-products

User Report: "We are detecting Methyl 3-chloro-4-methylbenzoate. We are using UV initiation."

Technical Diagnosis: Ring chlorination occurs via an Electrophilic Aromatic Substitution (EAS) mechanism, not a radical mechanism. This indicates the presence of a Lewis Acid catalyst or "ionic" chlorine species.[1]

-

Root Cause:

-

Metal Contamination: Use of stainless steel reactors (Fe ions) or rust in the system acting as a Lewis acid (

). -

Moisture: Water can facilitate ionic pathways.

-

Lack of Radical Flux: If the UV lamp is weak or the radical initiator (AIBN) is dead, the radical chain slows down, allowing the slower background electrophilic reaction to become visible.

-

Corrective Action:

-

Check Metallurgy: Ensure the reactor is glass-lined or Hastelloy . Avoid standard stainless steel if possible, or passivate thoroughly.

-

Sequester Metals: Add a trace amount of a chelator or ensure feedstocks are metal-free.

-

Boost Radical Initiation: Increase UV intensity or add a chemical initiator (e.g., AIBN, BPO) to outcompete the ionic pathway. The radical rate (

) must be significantly faster than the ionic rate (

Issue 3: "High-Boiling" Unknown Impurities

User Report: "Distillation bottoms are viscous and dark. Mass balance is poor."

Technical Diagnosis: These are likely Friedel-Crafts alkylation products or radical coupling dimers .

-

Mechanism: Benzyl chlorides are potent electrophiles. In the presence of trace metal ions and heat, M4CMB can alkylate a neighboring aromatic ring, forming dimers (diphenylmethane derivatives).

-

Root Cause: Reaction temperature >140°C or prolonged residence time in the reboiler during distillation.

Corrective Action:

-

Temperature Control: Maintain reaction temperature between 70°C and 110°C . Do not exceed 140°C [1].

-

Distillation Safety: Use high vacuum to keep pot temperature low during purification. Add a radical inhibitor (e.g., phenolic antioxidant) to the distillation pot to prevent polymerization.

Optimized Experimental Protocol

Method: Photo-Chemical Chlorination of Methyl 4-Methylbenzoate

Materials & Equipment[1][2][3][4]

-

Substrate: Methyl 4-methylbenzoate (Purity >99%).

-

Reagent: Chlorine gas (

), dried. -

Catalyst: UV Lamp (Medium pressure Hg) or AIBN (if chemical initiation preferred).

-

Solvent: Neat (solvent-free) is preferred for industrial throughput; 1,2-Dichloroethane (EDC) or Chlorobenzene for lab scale.

Step-by-Step Procedure

-

Setup: Charge M4MB into a glass-lined reactor equipped with a condenser, stirrer, and chlorine sparger.

-

Critical Checkpoint: Ensure the system is dry. Moisture leads to hydrolysis (acid formation).

-

-

Initiation: Heat the mixture to 100°C . Turn on the UV lamp.[2]

-

Note: If using AIBN, add it in portions (0.1 mol%) throughout the reaction.

-

-

Chlorination: Introduce

gas slowly. -

Monitoring: Analyze aliquots via GC every 30 minutes.

-

Stop Criteria: Terminate gas flow when M4MB conversion reaches 35% .

-

Warning: Do not rely on time; rely on conversion data.

-

-

Work-up:

-

Purge with Nitrogen (

) to remove dissolved -

Fractional Distillation:

-

Fraction 1: Unreacted M4MB (Recycle).

-

Fraction 2: Product M4CMB (Target).

-

Residue: Di/Tri-chlorinated species.[1]

-

-

Data Table: Conversion vs. Selectivity

Typical values based on kinetic modeling of benzylic chlorination.

| Conversion of M4MB (%) | Mono-Cl Selectivity (%) | Di-Cl Impurity (%) | Recommended Action |

| 10% | >98% | <1% | Continue Reaction |

| 35% | ~92% | ~5% | STOP POINT (Optimal) |

| 50% | ~80% | 15% | Purification Difficult |

| 80% | <60% | >30% | Batch Failed |

FAQ: Frequently Asked Questions

Q: Can I use Sulfuryl Chloride (

Q: Why is my reaction induction period so long?

A: Oxygen is a radical scavenger. If you did not purge the reactor with Nitrogen before starting, the reaction will not start until all

-

Solution: Degas solvents and purge headspace with

for 15 mins.

Q: Is the product sensitive to moisture? A: Yes. Benzyl chlorides can hydrolyze to benzyl alcohols and HCl, especially at high temperatures. Store the crude mixture under dry nitrogen and distill promptly.

Decision Logic for Impurity Analysis

Figure 2: Diagnostic flowchart for identifying and resolving impurity issues in chlorination batches.

References

-

Vertex AI Search . (2026). CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Google Patents. 2

-

Vertex AI Search . (2026). US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure. Google Patents. 1[1][2][5][6][7][8]

-

Vertex AI Search . (2026). Methyl 4-methylbenzoate: Structure and Safety. Guidechem. 9[1][2][5][6][7][8]

-

Vertex AI Search . (2026). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. 3

Sources

- 1. US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents [patents.google.com]

- 2. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]

- 5. CN109503355A - A kind of preparation method of p-chloromethyl benzoic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Methyl 4-(chloromethyl)benzoate | C9H9ClO2 | CID 36664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

Technical Support Center: Purification of Methyl 2-chloro-4-methylbenzoate

Welcome to the technical support center for the purification of Methyl 2-chloro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with isomeric impurities during their work with this compound. As a key intermediate in various synthetic pathways, the isomeric purity of Methyl 2-chloro-4-methylbenzoate is paramount for ensuring the desired reaction outcomes, optimizing yields, and maintaining the safety and efficacy profile of final drug products.

This document provides in-depth troubleshooting advice and detailed protocols to help you identify, understand, and effectively remove common isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with Methyl 2-chloro-4-methylbenzoate, and where do they come from?

A: The presence and identity of isomeric impurities are intrinsically linked to the synthetic route employed. The most common isomers arise from the non-selective substitution on the toluene precursor during chlorination or other electrophilic aromatic substitution reactions.

The primary isomers of concern are other regioisomers of methyl chloromethylbenzoate, where the chloro and methyl groups are positioned differently on the benzene ring. A frequent and challenging impurity to separate is Methyl 4-chloro-2-methylbenzoate .

-

Target Molecule: Methyl 2-chloro-4-methylbenzoate[1]

-

Common Isomeric Impurity: Methyl 4-chloro-2-methylbenzoate[2]

These impurities typically form when the directing effects of the methyl and carboxylate precursor groups lead to substitution at multiple positions on the aromatic ring. For instance, the chlorination of p-toluic acid or its methyl ester can result in a mixture of isomers that are subsequently carried through the synthesis.[3]

Q2: Why is the removal of these isomeric impurities so critical for my research?

A: Isomeric impurities can have significant and detrimental effects on downstream applications, particularly in drug development:

-

Altered Biological Activity: Different isomers can exhibit vastly different pharmacological and toxicological profiles. An unintended isomer could be inactive, less active, or even toxic, compromising the integrity of your study.

-

Reaction Byproducts: The presence of an incorrect isomer can lead to the formation of undesired byproducts in subsequent synthetic steps, complicating purification and reducing the yield of your target molecule.

-